1,2-Hexadiene-5-yne
Description
Structure
3D Structure
Properties
CAS No. |
33142-15-3 |
|---|---|
Molecular Formula |
C6H6 |
Molecular Weight |
78.11 g/mol |
InChI |
InChI=1S/C6H6/c1-3-5-6-4-2/h1,6H,2,5H2 |
InChI Key |
BIFVSVOAVBNUKC-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CCC#C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 1,2 Hexadiene 5 Yne
Generation via Propargyl Radical Recombination
The self-recombination of propargyl radicals (C3H3) is a fundamental and extensively studied reaction, recognized as a critical step in the formation of the first aromatic ring in the combustion of aliphatic fuels. researchgate.netyoutube.comacs.org This process leads to the formation of a C6H6 potential energy surface on which several isomers, including 1,2-hexadiene-5-yne, are initial products. researchgate.netacs.org
Mechanistic Pathways in Gas-Phase Environments
In gas-phase environments, such as those found in combustion flames, two propargyl radicals can combine through different coupling modes of their resonant structures. sci-hub.se This initial recombination step is barrierless and leads to the formation of three primary, energized C6H6 adducts: 1,5-hexadiyne (B1215225) (15HDY), 1,2,4,5-hexatetraene (1245HT), and this compound (12HD5Y). researchgate.netnih.gov
The formation of these isomers can be visualized as "head-to-head," "head-to-tail," and "tail-to-tail" recombinations of the propargyl radical (H2C=C=CH• ↔ •H2C-C≡CH). This compound is a product of the "head-to-tail" coupling. nih.govacs.org Once formed, these initial collision complexes are highly energized and can undergo subsequent isomerization or dissociation. scispace.com For example, this compound can rearrange to 2-ethynyl-1,3-butadiene through a five-membered ring transition state. scispace.comfiu.edu This species may then proceed through further hydrogen shifts and ring closures to form more stable isomers like fulvene (B1219640) and, ultimately, benzene (B151609). scispace.com Theoretical models using RRKM-based master equations have been developed to describe the complex network of reactions on the C6H6 potential energy surface, mapping the pathways connecting the initial adducts to the final, more stable products. researchgate.netacs.org
Dimerization Reactions of Propargyl Derivatives
Controlled dimerization of propargyl precursors provides a direct synthetic route to C6H6 isomers, including this compound.
Copper-Catalyzed Dimerization from Propargyl Halides
The dimerization of propargyl halides, such as propargyl bromide, can be facilitated by copper catalysts. The synthesis of a mixture of this compound and 1,2,4,5-hexatetraene in a 3:2 ratio has been achieved through the dimerization of propargyl bromide in the presence of cuprous chloride (CuCl). nih.gov Another method involves the conversion of propargyl bromide to its Grignard reagent, allenyl magnesium bromide, followed by the addition of CuCl. beilstein-journals.org This process yields this compound (also referred to as propargylallene) and its isomer 1,2,4,5-hexatetraene. beilstein-journals.org The mechanism is proposed to involve the formation of a copper-organic intermediate that subsequently couples with another molecule of propargyl bromide. beilstein-journals.org
Stereochemical Considerations in Dimerization Processes
While this compound itself is achiral, the stereochemistry of the dimerization process becomes relevant when using substituted propargyl precursors. In copper-catalyzed reactions, the choice of catalyst and conditions can influence the regioselectivity of the coupling, leading to either propargyl or allenyl products. For instance, in the borylation of propargylic substrates using bimetallic catalysis, the use of CuI as a cocatalyst favors an SN2' pathway to yield an allenyl product, whereas CuCl promotes an SN2-type displacement to form a propargyl product. acs.org This highlights the ability to control the reaction outcome, which is a key stereochemical consideration in the broader context of propargylic substitution and dimerization reactions. The dimerization itself, proceeding through radical coupling, can lead to specific diastereomers if chiral, substituted propargyl radicals are involved. uwindsor.ca
Formation as an Intermediate in Pyrolytic Systems
This compound is not only a primary product of propargyl recombination but also appears as a key intermediate in the pyrolysis of other C6H6 isomers. In the thermal rearrangement of 1,5-hexadiyne studied in high-pressure shock tubes, this compound is formed as an intermediate. acs.org Preliminary modeling of 1,5-hexadiyne pyrolysis suggests that while direct isomerization to this compound is minor, it is formed from the recombination of propargyl radicals generated from the dissociation of 1,5-hexadiyne at high temperatures (above 1100 K). acs.org This intermediate, along with others, subsequently isomerizes to more stable products, eventually leading to benzene. researchgate.net The identification of various linear and cyclic C6H6 species in these pyrolysis studies provides experimental support for complex reaction mechanisms where this compound plays a transient role in the pathway to aromatic ring formation. acs.org
Reaction Pathways and Isomerization Dynamics of 1,2 Hexadiene 5 Yne
Unimolecular Rearrangements of 1,2-Hexadiene-5-yne
One of the primary reaction pathways for this compound is its isomerization into 2-ethynyl-1,3-butadiene. scispace.comnih.gov This rearrangement proceeds through a five-membered ring transition state. nih.govosti.gov This pathway is considered a significant step in the broader C6H6 isomerization landscape, linking the allene-yne structure of this compound to a conjugated diene system. scispace.comnih.gov The product, 2-ethynyl-1,3-butadiene, is frequently observed alongside other C6H6 isomers in studies of propargyl radical recombination and 1,5-hexadiyne (B1215225) pyrolysis. acs.orgacs.orgnih.gov However, some studies have noted a discrepancy between theoretical predictions and experimental observations for this specific isomerization route, suggesting the potential energy surface may require further refinement. researchgate.net
Following its formation, 2-ethynyl-1,3-butadiene can undergo further rearrangement to form fulvene (B1219640), a five-membered cyclic isomer of benzene (B151609). scispace.comnih.gov This subsequent step involves a hydrogen shift and a five-membered ring closure. scispace.comnih.gov Therefore, this compound is an indirect precursor to fulvene, with 2-ethynyl-1,3-butadiene acting as the intermediate. scispace.comosti.gov In some kinetic models, due to these rapid sequential reactions, this compound is sometimes grouped with the fulvene and benzene product channels. scispace.comnih.gov
The isomerization reactions of this compound and other C6H6 isomers are governed by the energetic barriers of their respective transition states. acs.orgresearchgate.netwayne.edu Computational studies have explored the C6H6 potential energy surface extensively, calculating the relative energies of isomers and the activation barriers for their interconversion. acs.orgresearchgate.net The rearrangement of this compound to 2-ethynyl-1,3-butadiene, for instance, proceeds via a five-membered ring transition state. nih.govosti.gov The entire network of C6H6 isomer interconversions involves numerous minima and transition states, with benzene being the global minimum. acs.orgresearchgate.net The relative heights of these barriers dictate the product distributions at different temperatures and pressures. researchgate.netacs.org For example, at high temperatures, energized complexes have enough energy to overcome multiple barriers, leading to more stable products like benzene, whereas at lower temperatures, products formed via lower-energy pathways may be favored. nih.govresearchgate.net
Table 1: Energetic Data for Selected C6H6 Isomers This table presents the adiabatic ionization energies (AIE) for several key C6H6 isomers involved in the rearrangement pathways. AIE is a fundamental property related to the electronic structure of a molecule.
| Compound | Adiabatic Ionization Energy (eV) | Source |
| Benzene | 9.24 ± 0.05 | osti.gov |
| Fulvene | 8.36 ± 0.02 | osti.gov |
| 1,5-Hexadiyne | 9.98 ± 0.05 | osti.gov |
| 2-Ethynyl-1,3-butadiene | 8.95 | osti.gov |
| 1,2,4,5-Hexatetraene | 8.494 ± 0.010 | nih.gov |
| (Z)-1,3-Hexadiene-5-yne | 8.71 (Calculated) | rsc.org |
| (E)-1,3-Hexadiene-5-yne | 8.67 (Calculated) | rsc.org |
Direct Conversion to Benzene Pathways
Interconversion with Other C6H6 Isomers
The reaction dynamics of this compound are intrinsically linked to the behavior of other C6H6 isomers, particularly those formed directly from the recombination of propargyl radicals. researchgate.netacs.org
This compound, 1,5-hexadiyne, and 1,2,4,5-hexatetraene are considered the three primary, stable products resulting from the initial self-recombination of two propargyl radicals. researchgate.netacs.orgresearchgate.net These isomers can be formed through different radical coupling modes: head-to-tail (CH to CH2) for this compound, tail-to-tail (CH2 to CH2) for 1,5-hexadiyne, and head-to-head (CH to CH) for 1,2,4,5-hexatetraene. nih.govosti.gov
While these isomers are formed in distinct initial steps, they can interconvert. acs.org For instance, 1,5-hexadiyne can isomerize to 1,2,4,5-hexatetraene. nih.gov Although a direct, low-energy pathway for the conversion of 1,5-hexadiyne to this compound has been a subject of debate, their relationship is established through their common origin from propargyl radicals and their participation in the same complex reaction network. acs.org Experimental studies on the pyrolysis of 1,5-hexadiyne show the formation of a wide range of C6H6 isomers, including those derived from this compound pathways, highlighting the interconnectedness of the entire C6H6 potential energy surface. researchgate.netacs.org In shock tube experiments, this compound was identified as a major product from propargyl radical self-reaction, with experimentally determined entry branching ratios of 38%, compared to 44% for 1,5-hexadiyne. acs.orgnih.gov
Interplay with 1,2,4,5-Hexatetraene
This compound and 1,2,4,5-hexatetraene are closely related isomers that often appear concurrently in chemical reactions. Their interplay is most evident in their mutual formation from the self-reaction of propargyl radicals, where they are two of the three initial, linear C6H6 isomers produced. acs.orgnih.gov In this complex reaction, they are formed from different head/tail combinations of the reacting propargyl radicals. acs.org
Their connection is also demonstrated in synthetic methodologies. For instance, the dimerization of propargyl bromide using a copper salt catalyst yields a mixture of this compound and 1,2,4,5-hexatetraene. nih.govbeilstein-journals.org The typical product ratio is approximately 3:2 in favor of this compound. beilstein-journals.org This co-production underscores their linked formation pathways from a common C3 precursor. While they are distinct molecules, their shared origins mean that studies of one often necessitate consideration of the other, as they are frequently present in the same reaction systems. acs.org
Connections to 3,4-Dimethylenecyclobutene Isomerization
The isomerization of 3,4-dimethylenecyclobutene is a key process on the C6H6 potential energy surface, and it is connected to the chemistry of this compound through a series of intermediates. The primary link involves 1,2,4,5-hexatetraene, the common co-product of this compound. acs.orgacs.org Experimental and theoretical studies have shown that 1,2,4,5-hexatetraene, formed from the "tail-to-tail" recombination of propargyl radicals, readily undergoes cyclization to form 3,4-dimethylenecyclobutene. acs.orgacs.org This conversion is rapid and efficient. acs.org
Furthermore, this compound itself can isomerize to 2-ethynyl-1,3-butadiene via a five-membered ring transition state. nih.gov This product, 2-ethynyl-1,3-butadiene, exists within the same isomerization network as 3,4-dimethylenecyclobutene, with both eventually leading to more stable isomers like fulvene and benzene at higher temperatures. acs.org Therefore, while not a direct precursor, this compound is connected to the isomerization of 3,4-dimethylenecyclobutene as part of the broader, complex web of C6H6 rearrangements. acs.org
Pathways Involving 1,3-Hexadiene-5-yne as an Intermediate
In the intricate network of C6H6 isomerizations, 1,3-hexadiene-5-yne has been identified as a minor or secondary product. acs.orgnih.gov Its formation provides an alternative pathway to aromatic rings that may not proceed through fulvene. acs.orgacs.org Experiments involving the thermal rearrangement of 1,5-hexadiyne (another primary product of propargyl recombination) have positively identified both cis and trans isomers of 1,3-hexadiene-5-yne. acs.org
Theoretical models have proposed a reaction path that connects 1,2,4,5-hexatetraene to 1,3-hexadiene-5-yne. acs.org Given that this compound is a major co-product of 1,2,4,5-hexatetraene in propargyl self-reactions, this establishes an indirect but significant link. The pathway suggests that the initial linear isomers formed from propargyl recombination, including this compound and its counterparts, can access a channel leading to 1,3-hexadiene-5-yne, which subsequently can isomerize to benzene. acs.orgacs.org The reaction of the ethynyl (B1212043) radical with 1,3-butadiene (B125203) has also been shown to produce the 1,3-hexadien-5-yne (B225871) isomer. nih.govnasa.gov
Radical-Mediated Transformations Involving this compound
Radical reactions are fundamental to the formation and subsequent transformation of this compound, particularly in high-energy environments. These pathways are crucial for understanding the formation of the first aromatic rings in combustion and astrochemistry.
Role in Propargyl Radical Self-Reactions
The self-reaction of propargyl radicals (C3H3) is a cornerstone of benzene formation chemistry and a primary route to this compound. acs.orgnih.gov This radical recombination is not a simple process but occurs on a complex, multichannel potential energy surface. acs.org Two propargyl radicals can combine in three different ways: head-to-head, tail-to-tail, or head-to-tail. nih.gov The head-to-tail coupling (CH to CH2) specifically leads to the formation of this compound. nih.govnist.gov
| Initial Product | Recombination Type | Experimentally Determined Branching Ratio |
|---|---|---|
| 1,5-Hexadiyne | Tail-to-Tail | 44% |
| This compound | Head-to-Tail | 38% |
| 1,2,4,5-Hexatetraene | Head-to-Head | 18% |
Influence of Ethynyl Radical Additions
The addition of the ethynyl radical (C2H) to unsaturated hydrocarbons represents another important class of radical-mediated reactions that contribute to the formation of C6H6 isomers. nih.gov Studies combining crossed molecular beam experiments with electronic structure calculations have demonstrated that the reaction of the ethynyl radical with 1,3-butadiene proceeds without an energy barrier to form C6H6 isomers. nih.govnasa.gov The identified products of this specific reaction are benzene and its acyclic isomer, 1,3-hexadien-5-yne. nih.gov
While this highlights a significant pathway for C6H6 formation, the available research focuses on the production of other isomers rather than this compound through this mechanism. The reaction of the ethynyl radical with 1-butyne (B89482) was also investigated, leading to products such as fulvene, 3,4-dimethylenecyclobut-1-ene, and 3,4-hexadiene-1-yne, but this compound was not reported as a product. acs.org
Theoretical and Computational Investigations of 1,2 Hexadiene 5 Yne
Potential Energy Surface (PES) Mapping
The potential energy surface of C6H6 isomers is notably complex, featuring numerous intermediates and transition states that connect various linear, cyclic, and aromatic structures. 1,2-Hexadiene-5-yne is a significant species on this surface, primarily appearing as an initial product in the recombination of two propargyl radicals (C3H3). anl.govanl.gov Specifically, it is formed from the "head-to-tail" recombination of propargyl radicals. nih.gov
The PES illustrates that this compound is not a final, stable product under most investigated conditions but rather a short-lived intermediate. nih.govacs.org It is situated on a pathway that leads to more stable C6H6 isomers. nih.gov Computational studies have mapped its primary isomerization route to 2-ethynyl-1,3-butadiene. acs.orgacs.org This transformation is a critical step in the sequence leading towards the formation of fulvene (B1219640) and, ultimately, benzene (B151609). anl.govacs.org Some research has also suggested that the PES may need to be refined to include a direct formation route from 1,5-hexadiyne (B1215225), as this compound has been observed experimentally at temperatures considered too low for the complete dissociation of 1,5-hexadiyne into propargyl radicals followed by recombination. nsps.org.ng
On a potential energy surface, stationary points represent structures where the net force on each atom is zero; these are classified as either minima (stable molecules and intermediates) or saddle points (transition states). nsf.gov
Minima : this compound itself represents a potential energy well, or a local minimum, on the C6H6 PES. nsf.gov It is one of the three initial isomers formed directly from the barrierless recombination of propargyl radicals, along with 1,5-hexadiyne and 1,2,4,5-hexatetraene. anl.govacs.org
The key reaction steps involving this compound as a stationary point are summarized in the table below.
| Reactants/Precursors | Stationary Point | Type | Subsequent Product(s) | Connecting Transition State |
| 2x Propargyl Radical (C3H3) | This compound | Minimum (Intermediate) | 2-Ethynyl-1,3-butadiene | Five-membered ring TS |
| This compound | Five-membered ring TS | Transition State | 2-Ethynyl-1,3-butadiene | N/A |
The isomerization is understood to be a unimolecular rearrangement that occurs rapidly, which is consistent with its role as a fleeting intermediate that does not accumulate in significant concentrations. acs.org Calculations on related systems have shown that the energy barriers for such rearrangements are critical for determining the final product distribution. For instance, in the related reaction of the ethynyl (B1212043) radical with 1,3-butadiene (B125203), the exit transition states for forming C6H6 isomers are located approximately 13-23 kJ/mol (3.1-5.5 kcal/mol) above the final products. nist.gov However, a specific activation energy for the this compound isomerization has not been explicitly detailed. One study noted that RRKM modeling showed a "considerable discrepancy" between experimental results and theoretical predictions for the isomerization route from this compound to 2-ethynyl-1,3-butadiene and onward to fulvene, highlighting the complexity and sensitivity of this particular pathway. anl.govacs.org
Identification of Stationary Points (Minima, Transition States)
Kinetic Modeling and Reaction Rate Coefficient Determination
Kinetic modeling is essential for understanding the time-dependent behavior of complex chemical systems and predicting the distribution of products under various conditions of temperature and pressure. For the C6H6 system, models are crucial for rationalizing the role of transient species like this compound.
The Rice–Ramsperger–Kassel–Marcus (RRKM) theory, often coupled with master equation (ME) analysis, is the primary tool used to calculate pressure- and temperature-dependent rate coefficients for the network of reactions on the C6H6 PES. anl.govnih.gov These calculations have been instrumental in understanding the fate of this compound.
RRKM-ME models show that the product branching ratios from propargyl recombination are highly sensitive to both temperature and pressure. nih.gov At high temperatures characteristic of combustion (e.g., 1500 K), the initial collision complexes, including this compound, are predicted to react very quickly, on the order of microseconds. acs.org Calculations performed at representative reactor conditions (1250 K and 30 torr) predicted that the stabilized yield of this compound would be very low (not exceeding 1.3%), with the reaction proceeding onward to form more stable isomers like benzene, fulvene, and 2-ethynyl-1,3-butadiene. acs.orgnasa.gov These theoretical findings align with experimental observations where this compound is typically not detected as a major product. nih.gov
Computational Fluid Dynamics (CFD) simulations are employed to model the physical environment of a chemical reactor, including temperature, pressure, and flow profiles. nih.govnasa.gov When coupled with a detailed kinetic mechanism, CFD simulations can predict the spatial and temporal evolution of chemical species and rationalize experimentally measured product yields. nih.gov
In the context of propargyl radical recombination studies in pyrolytic reactors, CFD simulations have been used to validate kinetic models. nasa.gov Due to the complexity of the full C6H6 reaction network, simplified or "lumped" kinetic models are often developed for use in these simulations. In such models, groups of rapidly equilibrating intermediates are often merged into a single representative species. Because this compound is a highly transient intermediate and is not typically detected in significant quantities, it is often not treated as a separate species in these lumped models. Instead, its formation flux is immediately distributed among more stable product groups; for instance, in one prominent model, its contribution was split equally between the fulvene and benzene isomer groups. nih.govacs.orgnasa.gov
Rice–Ramsperger–Kassel–Marcus (RRKM) and Master Equation (ME) Calculations
Advanced Quantum Chemical Methodologies
The theoretical investigation of this compound and its role within the C6H6 system relies on a suite of advanced quantum chemical methods to ensure the accuracy of the calculated potential energy surface and molecular properties.
Density Functional Theory (DFT) : DFT methods, particularly the B3LYP functional, are widely used for geometry optimization of stationary points (minima and transition states) and for frequency calculations to obtain zero-point vibrational energies.
Composite Methods : For higher accuracy in energy calculations, composite methods such as the Complete Basis Set (CBS-Q) and CBS-QB3 are employed. These methods approximate the results of very high-level calculations at a complete basis set limit by combining the results of several lower-level calculations, providing reliable reaction enthalpies and barrier heights.
Intrinsic Reaction Coordinate (IRC) Calculations : To confirm that an optimized transition state structure correctly connects the intended reactant and product minima (e.g., connecting this compound with 2-ethynyl-1,3-butadiene), IRC calculations are performed. These calculations trace the minimum energy path downhill from the saddle point in both directions.
Density Functional Theory (DFT) Calculations for Structural Optimization
Density Functional Theory (DFT) has been a important tool in elucidating the structural and energetic details of this compound and its participation in various chemical transformations. DFT calculations have been instrumental in understanding the thermal cyclization reactions of related enyne systems, providing insights into competing reaction pathways. For instance, in the study of enyne-carbodiimides, DFT calculations indicated that while the Myers-Saito diradical formation is kinetically preferred, the C2–C6 Schmittel cyclization pathway is often the experimentally observed outcome due to the high-energy transition state of the subsequent trapping reactions of the Myers-Saito diradical. beilstein-journals.org
Computational studies on the thermal cycloisomerization of hexa-1,3-dien-5-yne, a structural isomer of this compound, employed DFT methods like BLYP with the 6-31G* basis set. nih.gov These calculations revealed that the initial product is the highly strained allenic cyclohexa-1,2,4-triene (isobenzene), with the corresponding biradical acting as a transition structure. nih.gov Such studies highlight the power of DFT in mapping complex potential energy surfaces and identifying transient intermediates.
Furthermore, DFT calculations have been used to investigate the formation of C6H6 isomers, including this compound, from the recombination of propargyl radicals. acs.org These theoretical models help to rationalize the observed product distributions in high-temperature environments, such as those found in shock tube experiments. acs.org The rearrangement of this compound to 2-ethynyl-1,3-butadiene has also been studied, revealing a pathway involving a five-membered ring transition state. fiu.edu
Recent research has also explored the on-surface cyclization of enediyne systems on a Au(111) surface, where DFT calculations were crucial in understanding the dramatic reduction in the reaction barrier for Hopf cyclization. nih.gov The calculations showed that the interaction between a gold atom and the alkyne moiety stabilizes the intermediates, thereby lowering the activation energy. nih.gov
The table below summarizes key findings from various DFT studies on this compound and related compounds.
| System Studied | DFT Method | Key Findings | Reference |
| Enyne-carbodiimides | Not specified | Myers-Saito diradical formation is kinetically preferred over C2–C6 cyclization. | beilstein-journals.org |
| Hexa-1,3-dien-5-yne | BLYP/6-31G* | Initial cyclization product is isobenzene via a biradical transition state. | nih.gov |
| Propargyl radical recombination | Not specified | Formation of various C6H6 isomers, including this compound, is predicted. | acs.org |
| This compound | Not specified | Rearranges to 2-ethynyl-1,3-butadiene via a five-membered ring transition state. | fiu.edu |
| Enediynes on Au(111) | Not specified | Gold-alkyne interaction stabilizes intermediates and lowers the Hopf cyclization barrier. | nih.gov |
Configuration Interaction/Localized Molecular Orbital/CASSCF (CiLC) Analysis
The Configuration Interaction/Localized Molecular Orbital/Complete Active Space Self-Consistent Field (CiLC) method has been employed to analyze the electronic character of transition states in pericyclic reactions, which are relevant to the reactivity of unsaturated systems like this compound. While direct CiLC analysis of this compound is not extensively documented in the provided search results, studies on analogous systems like 1,5-hexadiene (B165246) offer valuable insights.
For the Cope rearrangement of 1,5-hexadiene, CiLC analysis was performed on the potential energy surface. researchgate.net This analysis successfully characterized the electronic nature of the aromatic transition state, a diradical intermediate, and the transition state connecting them. researchgate.net Such a detailed electronic structure analysis is crucial for understanding the mechanistic nuances of these reactions, distinguishing between concerted aromatic transition states and stepwise diradical pathways. researchgate.net The principles of CiLC analysis, which involve partitioning the system into localized molecular orbitals and then performing a configuration interaction calculation, are designed to provide a chemically intuitive picture of the electronic rearrangements during a reaction.
Investigation of Electronic Structure and Aromaticity in Transition States
The electronic structure and potential aromaticity of transition states are critical factors in determining the pathways of pericyclic reactions involving compounds like this compound. Theoretical investigations have explored the aromaticity of transition states in related rearrangements, such as the Cope rearrangement of 1,5-hexadiene. researchgate.net These studies have utilized magnetic descriptors like Nucleus-Independent Chemical Shift (NICS) to probe for the presence of ring currents, a hallmark of aromaticity, in the cyclic transition states. researchgate.net
In the context of the Myers-Saito cyclization, a reaction closely related to the potential reactivity of this compound, the nature of the diradical intermediates is a key area of investigation. nih.gov The electronic structure of these intermediates can be influenced by the solvent environment, with protic solvents potentially inducing ionic character. nih.gov The competition between the Myers-Saito and the C2-C6 (Schmittel) cyclization pathways is governed by the electronic and energetic profiles of the respective transition states and intermediates. beilstein-journals.org
Advanced Spectroscopic Characterization and Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling
Gas chromatography coupled with mass spectrometry (GC-MS) is a fundamental technique for the separation and identification of products from complex chemical reactions, such as those involving C₆H₆ isomers. In studies of 1,5-hexadiyne (B1215225) pyrolysis, GC analysis has successfully separated multiple C₆H₆ isomers, including 1,2-hexadiene-5-yne. acs.orgacs.orgresearchgate.net
In these experiments, post-reaction gas mixtures are sampled and analyzed. The gas chromatograph separates the different isomers based on their volatility and interaction with the column's stationary phase. The mass spectrometer then detects the mass-to-charge ratio of the eluting compounds, confirming their elemental composition. For C₆H₆ isomers like this compound, all share the same molecular weight (78.11 g/mol ), making chromatographic separation essential for their individual identification. acs.org
A notable application is the use of GC combined with matrix isolation Fourier transform infrared spectroscopy and mass spectrometry (GC-mi-FTIR-MS). acs.orgacs.org This powerful hyphenated technique allowed for the positive identification of this compound (also referred to as propargylallene) among other isomers produced in the high-pressure shock tube pyrolysis of 1,5-hexadiyne. acs.orgresearchgate.net Although it was observed and its FTIR spectrum was of good quality, its low concentration made accurate quantification challenging in some studies. acs.org
| Isomer | Method of Identification | Reference |
|---|---|---|
| This compound | GC-mi-FTIR-MS | acs.orgacs.org |
| 1,5-Hexadiyne | GC-MS, GC-mi-FTIR-MS | acs.orgacs.org |
| Benzene (B151609) | GC-MS, GC-mi-FTIR-MS | acs.orgacs.org |
| Fulvene (B1219640) | GC-mi-FTIR-MS | acs.orgacs.org |
| 3,4-Dimethylenecyclobutene | GC-mi-FTIR-MS | acs.orgacs.org |
| 2-Ethynyl-1,3-butadiene | GC-mi-FTIR-MS | acs.orgacs.org |
| cis-1,3-Hexadiene-5-yne | GC-mi-FTIR-MS | acs.orgacs.org |
| trans-1,3-Hexadiene-5-yne | GC-mi-FTIR-MS | acs.orgacs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Purity and Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of synthesized chemical compounds. For this compound, NMR is particularly valuable for confirming its structural integrity and determining its purity, especially when it is produced alongside other isomers.
In one study, this compound was synthesized via the dimerization of the propargyl radical. nih.gov This synthesis resulted in a 3:2 mixture with its isomer, 1,2,4,5-hexatetraene. The purity of the synthesized this compound was subsequently determined using NMR spectroscopy, highlighting the technique's capability to distinguish between closely related isomers and quantify their relative amounts in a mixture. nih.gov
Threshold-Photoelectron Spectroscopy (TPES) for Ionization Energy Measurements
Threshold-Photoelectron Spectroscopy (TPES) is a high-resolution technique used to measure the ionization energies of molecules and to obtain detailed information about the vibrational states of their cations. This method provides a more distinct fingerprint for isomer identification compared to conventional photoionization efficiency curves. nih.govrsc.org
Different studies have reported slightly varying ionization energies for this compound, reflecting the different experimental methods and conditions used.
| Ionization Energy (eV) | Method | Reference |
|---|---|---|
| 9.40 | Photoelectron Spectroscopy (PE) | osti.gov |
| 9.65 ± 0.02 (Vertical) | Photoelectron Spectroscopy (PE) | osti.gov |
Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Fingerprinting
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a unique "molecular fingerprint" that is highly specific to its structure. The combination of gas chromatography with matrix isolation FTIR (GC-mi-FTIR) is a particularly powerful approach for isomer-specific analysis. acs.orgacs.org
In this technique, products separated by the GC are trapped in an inert matrix (like argon) at low temperatures. acs.org This isolation prevents molecular rotation and intermolecular interactions, resulting in sharp, well-resolved absorption bands. The FTIR spectrum of the isolated molecule can then be recorded. This method has been successfully used to positively identify this compound in the complex mixture of C₆H₆ isomers produced during the shock tube pyrolysis of 1,5-hexadiyne. acs.orgacs.org The obtained high-quality FTIR spectrum serves as a definitive reference for its structural assignment. acs.org In another study, 2-ethynyl-1,3-butadiene was synthesized through the thermal rearrangement of this compound, and its vibrational spectra were analyzed using IR and Raman spectroscopy. researchgate.net
Isomer-Selective Synchrotron-based Mass Spectrometry
Synchrotron-based mass spectrometry, utilizing tunable vacuum ultraviolet (VUV) radiation, is a highly sensitive and isomer-selective technique for analyzing complex gas-phase chemical environments. nih.govnih.gov This method allows for the selective ionization of different isomers by tuning the photon energy to match their specific ionization energies. osti.gov
The analysis of C₆H₆ isomers formed from propargyl radical self-recombination is a key application. nih.govosti.gov By measuring the ion signal at m/z = 78 as a function of photon energy, a photoionization efficiency (PIE) curve is generated. nih.gov This PIE curve can be deconvoluted by fitting it with a linear combination of reference spectra for known isomers to determine their branching ratios. nih.gov
However, PIE curves for some C₆H₆ isomers can be very similar, making it difficult to distinguish them, especially when their ionization energies are close. nih.gov A more sensitive approach is mass-selected threshold photoelectron spectroscopy (ms-TPES), which provides a detailed vibrational fingerprint for the cation of each isomer. nih.govrsc.org In studies of propargyl recombination, this compound is considered one of the three initial isomers formed. nih.govnih.gov While some studies did not detect it directly, its formation is a key step in proposed mechanisms, where it can subsequently isomerize to other species like 2-ethynyl-1,3-butadiene. acs.orgnih.gov In kinetic models, it is sometimes grouped with other isomers like fulvene and benzene due to its rapid rearrangement under certain conditions. nih.govosti.gov
Laser Flash Photolysis for Time-Resolved Studies
Laser flash photolysis is a powerful technique for studying the kinetics of fast reactions involving short-lived species like radicals. In this method, a short, intense laser pulse is used to initiate a reaction by photolyzing a precursor molecule, and the subsequent evolution of reactants, intermediates, and products is monitored in real-time, often by absorption or fluorescence spectroscopy. researchgate.netcapes.gov.br
Broader Implications and Research Frontiers of 1,2 Hexadiene 5 Yne Chemistry
Significance in Combustion Chemistry
In the high-temperature environment of combustion, 1,2-Hexadiene-5-yne plays a crucial, albeit transient, role in the formation of aromatic compounds. The synthesis of the first aromatic ring, typically benzene (B151609), is considered a critical rate-limiting step in the subsequent growth of polycyclic aromatic hydrocarbons (PAHs) and soot, which are major pollutants. nsf.govacs.orgresearchgate.net
Pathways for Benzene Formation
The recombination of two propargyl radicals (C₃H₃) is recognized as one of the most efficient and important pathways to benzene formation in flames burning aliphatic fuels. nih.govresearchgate.netacs.org This process is not a simple dimerization but a complex series of reactions across a C6H6 potential energy surface involving multiple isomers. acs.orgacs.org
During the initial phase of propargyl radical self-reaction, three primary C6H6 isomers are formed through barrierless recombination: 1,5-hexadiyne (B1215225), 1,2,4,5-hexatetraene, and this compound. nih.govfiu.eduresearchgate.net Shock tube experiments investigating the self-reaction of propargyl radicals have identified this compound as a major initial product, with entry branching ratios estimated at 38%. nih.gov
Once formed, these initial C6H6 intermediates undergo a series of high-temperature isomerizations. acs.orgresearchgate.net One significant pathway involves the rearrangement of this compound to 2-ethynyl-1,3-butadiene via a five-membered ring transition state. fiu.eduscispace.com This species can then proceed through further hydrogen shifts and ring closures to form fulvene (B1219640), which subsequently isomerizes to the more stable benzene. fiu.eduscispace.com
Theoretical models have also identified a crucial pathway that connects 1,2,4,5-hexatetraene to 1,3-hexadiene-5-yne, which can then cyclize to form benzene, notably providing a route that does not pass through the fulvene intermediate. acs.orgacs.org The identification of cis- and trans-1,3-hexadiene-5-yne in pyrolysis experiments provides vital information supporting this lower-temperature route to benzene. acs.orgresearchgate.net At elevated temperatures representative of combustion (e.g., 1250 K), the initial collision complexes like this compound are short-lived and are rapidly stabilized as the more predominant C6H6 isomers: benzene, fulvene, and 2-ethynyl-1,3-butadiene. fiu.eduscispace.com
Contribution to Polycyclic Aromatic Hydrocarbon (PAH) Growth Mechanisms
The formation of the first aromatic ring is the quintessential step for the subsequent growth of PAHs and the inception of soot particles in combustion systems fueled by aliphatic compounds. researchgate.netnih.gov Therefore, the role of this compound is primarily as a key precursor to benzene. Its formation from propargyl radicals and subsequent isomerization contributes directly to the pool of benzene and other initial cyclic species from which larger aromatic structures are built. researchgate.netresearchgate.net
For many years, the hydrogen-abstraction/acetylene-addition (HACA) mechanism was considered the dominant pathway for PAH growth. However, more recent studies have shown that radical-radical reactions, particularly the propargyl self-recombination, are highly efficient routes to the first aromatic ring. nih.gov This makes the chemistry of C6H6 isomers, including this compound, central to understanding and modeling the formation of harmful combustion byproducts. The entire reaction network starting from propargyl radicals is pivotal in the chemistry of both terrestrial combustion and extraterrestrial environments. nih.gov
Astrophysical Relevance
The chemical processes that form complex organic molecules in the vast, cold, and dilute interstellar medium (ISM) are of great interest to astrochemists. This compound is implicated as a transient species in the low-temperature synthesis of the first aromatic rings in space, which are the building blocks of interstellar PAHs. nih.gov
Formation Mechanisms in Interstellar Medium (ISM) Analogues
The self-recombination of propargyl radicals is a viable pathway for forming benzene and its isomers in environments that mimic the conditions of cold molecular clouds (typically 10 K). nih.gov While reactions requiring a third body for stabilization are unlikely in the low-density ISM, the high exothermicity of the propargyl recombination can lead to energized C6H6 complexes that isomerize and can, in some cases, stabilize radiatively. pnas.org
The detection of benzene and other complex aromatic molecules in carbon-rich circumstellar envelopes and cold molecular clouds like the Taurus Molecular Cloud (TMC-1) suggests that efficient low-temperature formation pathways must exist. nih.govpnas.org The propargyl self-reaction is a key candidate for this process, establishing this compound as a potential, though likely short-lived, intermediate in these environments. Another significant barrierless reaction proposed for forming aromatic rings in the ISM is the reaction of the ethynyl (B1212043) radical (C₂H) with 1,3-butadiene (B125203), which produces benzene and its acyclic isomer 1,3-hexadien-5-yne (B225871). pnas.orgresearchgate.netnasa.gov
Precursor Role in Aromatic Hydrocarbon Synthesis in Space
The synthesis of benzene is the foundational step for the chemical evolution of PAHs in the ISM. pnas.orgresearchgate.net The pathways involving radical-radical and radical-neutral reactions are crucial because they can often proceed without an energy barrier, making them viable at the extremely low temperatures of molecular clouds. pnas.orgscispace.com
As an intermediate in the propargyl recombination cascade, this compound is part of a network that leads to the first aromatic ring. Once benzene is formed, it can undergo further reactions, such as successive additions of ethynyl radicals, to build larger, more complex structures like naphthalene (B1677914) and other PAHs. pnas.org Therefore, understanding the initial formation of C6H6 isomers is critical to modeling the growth of carbonaceous molecules and grains in space.
Fundamental Studies in Unimolecular Gas-Phase Reactions
This compound is one of many C6H6 isomers existing on a complex potential energy surface, and its unimolecular reactions are a subject of fundamental chemical physics research. These studies, often combining shock tube experiments, mass spectrometry, and high-level theoretical calculations, aim to map the intricate network of isomerizations and decompositions that govern the C6H6 system. acs.orgresearchgate.net
Experimental and theoretical work has detailed the key isomerization step where this compound rearranges to 2-ethynyl-1,3-butadiene. fiu.edunih.gov This reaction is part of a cascade that connects the initial, linear products of propargyl recombination to the final, stable cyclic products. acs.orgfiu.edu The entire network includes at least 12 potential wells (stable isomers) connected by various transition states. acs.org
Studies on the pyrolysis of related isomers, such as 1,5-hexadiyne, have provided crucial data for refining the theoretical models of the entire C6H6 potential energy surface. acs.orgresearchgate.net These investigations have helped to establish the reaction rate constants and branching ratios for the various isomerization channels as a function of temperature and pressure. acs.org For instance, simplified "lumped" kinetic models have been developed for use in large-scale combustion simulations, where species like this compound are grouped with other isomers that share similar reaction fates. fiu.eduscispace.com These fundamental studies are essential for accurately modeling complex chemical environments like flames and planetary atmospheres. dntb.gov.ua
Advanced Synthetic Intermediate Potential (Based on general reactivity of such compounds)
The chemical compound this compound, also known as propargylallene, possesses a unique molecular architecture combining two highly reactive functional groups: a terminal allene (B1206475) and a terminal alkyne. guidechem.comnist.gov This structure, with its cumulated double bonds and a triple bond, makes it a molecule of significant interest not just in fundamental studies of reaction mechanisms, such as the gas-phase self-reaction of propargyl radicals to form benzene, but also as a versatile building block in advanced organic synthesis. nih.govfiu.eduscispace.com While specific synthetic applications of this compound are not extensively documented, its potential can be inferred from the well-established reactivity of the allene and alkyne moieties it contains.
The molecule is a C6H6 isomer and has been identified as a primary product in the recombination of propargyl radicals, alongside isomers like 1,5-hexadiyne and 1,2,4,5-hexatetraene. nih.govacs.org Under certain conditions, this compound can isomerize to other compounds such as 2-ethynyl-1,3-butadiene, eventually leading to the formation of fulvene and benzene. fiu.eduscispace.com This inherent reactivity highlights its potential as a high-energy starting material for complex molecular construction.
The table below summarizes key structural information for this compound.
| Identifier | Value |
| IUPAC Name | Hexa-1,2-diene-5-yne |
| Molecular Formula | C₆H₆ |
| Molecular Weight | 78.11 g/mol |
| CAS Number | 33142-15-3 |
| Canonical SMILES | C=C=CCC#C |
| InChIKey | BIFVSVOAVBNUKC-UHFFFAOYSA-N |
| Data sourced from multiple references. guidechem.comnist.govchemspider.com |
The synthetic potential of this compound is rooted in the diverse transformations characteristic of its functional groups. The presence of both an allene and an alkyne within the same six-carbon chain allows for a wide range of selective reactions, including cycloadditions, pericyclic reactions, and transition metal-catalyzed transformations.
Transition Metal-Catalyzed Reactions: The allene and alkyne groups are excellent partners in transition metal catalysis, which can facilitate a variety of bond formations with high efficiency and selectivity. mdpi.comnih.govrsc.org
Hydrofunctionalization: Reactions such as hydroboration, hydroacylation, and the addition of N-H or O-H bonds across the multiple bonds can be catalyzed by metals like palladium, copper, cobalt, nickel, and ruthenium. rsc.orgresearchgate.net For instance, selective hydroboration of the allene moiety could lead to the formation of versatile allyl or vinyl boranes, which are pivotal intermediates in cross-coupling reactions. researchgate.net
Cycloadditions: Transition metals are known to catalyze various cycloaddition reactions involving dienes, allenes, and alkynes. mdpi.comnih.govbeilstein-journals.orgacs.org this compound could potentially undergo intramolecular cyclizations or intermolecular reactions with other unsaturated partners. For example, rhodium-catalyzed [4+2+1] cycloadditions have been demonstrated with diene-ynes, suggesting that this compound could be a substrate for constructing complex bicyclic systems. acs.org Gold-catalyzed cycloadditions are also a powerful tool for activating alkyne groups toward nucleophilic attack and subsequent cyclization. beilstein-journals.org
Pericyclic Reactions: These reactions proceed through a concerted, cyclic transition state and are governed by orbital symmetry rules. msu.eduwikipedia.org The "enallene" motif (a combination of a double bond and an allene) within this compound makes it a candidate for specific types of pericyclic reactions.
Alder-Ene Reactions: Enallenes can undergo thermal Alder-ene type cyclizations where the allene acts as the "ene" component. exaly.comacs.org This could enable the formation of bicyclic systems from this compound through an intramolecular pathway, offering a catalyst-free method for creating carbon-carbon bonds with high atom economy. acs.org
Other Potential Transformations:
Radical Additions: The multiple bonds in this compound are susceptible to attack by radicals. The regioselectivity of such additions can be controlled by the substitution pattern and reaction conditions, providing a route to functionalized linear or cyclic products. acs.org
Allenyl Organometallic Intermediates: The generation of organometallic reagents, such as allenylzinc or allenyl silanes from the allene portion, would create powerful nucleophiles. rsc.orgnih.gov These intermediates are valuable for stereoselective additions to carbonyls and imines, leading to the synthesis of important structures like acetylenic epoxides, amino alcohols, and homopropargylic alcohols. rsc.org
The table below summarizes the potential synthetic transformations of this compound based on the general reactivity of its constituent functional groups.
| Reaction Type | Functional Group(s) Involved | Potential Products/Intermediates | Catalyst/Conditions |
| Hydroboration | Allene, Alkyne | Allyl/Vinyl Boranes | Transition Metals (e.g., Pd, Cu, Co) researchgate.net |
| [4+2+1] Cycloaddition | Allene, Alkyne (with CO) | Bicyclic Ketones | Transition Metals (e.g., Rh) acs.org |
| Alder-Ene Reaction | Allene, Alkene (intramolecular) | Bicyclic Systems | Thermal acs.org |
| Addition of Organometallics | Allene | Acetylenic Epoxides, Amino Alcohols | Formation of Allenylzinc Reagents rsc.org |
| Radical Addition | Allene, Alkyne | Functionalized Alkenes/Alkynes | Radical Initiators acs.org |
| Gold-Catalyzed Cyclization | Alkyne | Heterocycles, Polycycles | Gold Catalysts beilstein-journals.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2-Hexadiene-5-yne, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves alkyne functionalization and conjugated diene formation. Catalytic methods (e.g., palladium-mediated coupling) or photochemical approaches may be employed. Validate purity using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). Structural confirmation requires NMR (for sp-hybridized carbons) and infrared spectroscopy (IR) to identify triple bond stretches (~2100 cm) .
- Key Considerations : Solvent selection impacts reaction kinetics; inert atmospheres prevent oxidation. Document catalyst batch numbers and reaction times for reproducibility .
Q. How does this compound’s stability vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure. Monitor degradation via UV-Vis spectroscopy (absorbance shifts) and NMR for structural changes. Use kinetic modeling to predict shelf life .
- Key Considerations : Stabilizers like antioxidants (e.g., BHT) may be required. Report storage conditions in all publications to ensure reproducibility .
Q. What strategies are effective for retrieving and evaluating literature on this compound and its analogs?
- Methodological Answer : Use CAS Registry Number (if available) and synonyms (e.g., "1,2-diene-5-yne hexane") in databases like SciFinder, PubMed, and Reaxys. Filter results by publication type (peer-reviewed journals) and citation count to prioritize high-impact studies. Cross-reference patents for synthetic innovations but verify claims experimentally .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanisms involving this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations to map transition states and intermediates in cycloaddition or polymerization reactions. Compare computed vibrational spectra (IR, Raman) with experimental data to validate models. Use software like Gaussian or ORCA with basis sets (e.g., B3LYP/6-31G*) .
- Key Considerations : Solvent effects can be modeled via continuum solvation. Collaborate with computational chemists to interpret charge distribution and orbital interactions .
Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., controlled humidity, calibrated instruments). Use heteronuclear correlation spectroscopy (HSQC, HMBC) to resolve ambiguous NMR peaks. For conflicting mass spectrometry results, employ high-resolution MS (HRMS) and compare fragmentation patterns with databases .
- Key Considerations : Publish raw data and calibration curves to enable third-party verification .
Q. What experimental designs are suitable for studying the compound’s reactivity in Diels-Alder reactions?
- Methodological Answer : Design a kinetic study using varying dienophiles (electron-deficient vs. electron-rich) and monitor reaction rates via NMR or in situ IR. Control variables include solvent polarity (e.g., toluene vs. DMF) and temperature. Use X-ray crystallography to confirm adduct stereochemistry .
- Key Considerations : Include negative controls (e.g., reactions without catalysts) to identify side pathways .
Data Presentation and Reproducibility
- Tables : Include processed data (e.g., kinetic rate constants, spectral assignments) in the main text; raw datasets (e.g., NMR FIDs, chromatograms) should be archived in supplementary materials .
- Ethical Reporting : Disclose funding sources and potential conflicts of interest. Adhere to ICH guidelines for chemical safety documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
